4,5-Dioxo-5-phenylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dioxo-5-phenylpent-2-enoic acid is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenoic acid backbone with two oxo groups at positions 4 and 5. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-5-phenylpent-2-enoic acid typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid. This reaction can yield several products, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives, depending on the reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dioxo-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The phenyl group and the oxo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylpentenoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dioxo-5-phenylpent-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,5-Dioxo-5-phenylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s oxo groups and phenyl ring allow it to participate in multiple biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. For example, its derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpenta-2,4-dienoic acid: A precursor in the synthesis of 4,5-Dioxo-5-phenylpent-2-enoic acid.
Tetralone and Indanone Derivatives: Formed as by-products in the synthesis process.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another compound with similar structural features and biological activities.
Uniqueness: this compound stands out due to its specific arrangement of oxo groups and the phenyl ring, which confer unique reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and form diverse products makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
591244-10-9 |
---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
4,5-dioxo-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H8O4/c12-9(6-7-10(13)14)11(15)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI-Schlüssel |
RVORIVFMYLGVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.